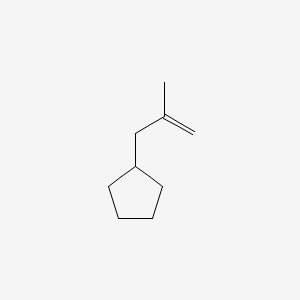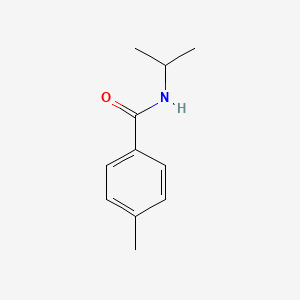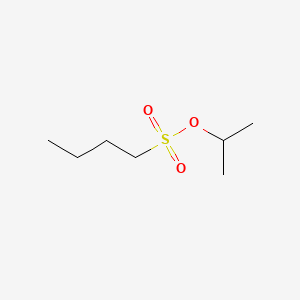
2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile
Overview
Description
2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is a chemical compound known for its role as a building block in the synthesis of non-fullerene acceptors (NFAs) used in organic photovoltaics (OPVs). The compound features a unique structure that includes an indene core and malononitrile groups, which contribute to its electron-accepting properties .
Mechanism of Action
Target of Action
The primary target of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is the electron-deficient region in organic photovoltaic devices . It is used as a building block to prepare non-fullerene acceptors (NFAs) such as ITIC-2F, IHIC-2F, IEIC-2F, IXIC-2F for highly efficient organic photovoltaic devices .
Mode of Action
The compound interacts with its targets by modulating molecular electrical and optical characteristics . This interaction improves the performance of organic solar cells (OSCs). Among Yseries NFAs, 2-(2,3-dihydro-3-oxo-1H-inden-1-ylidene)propanedinitrile (INCN) and its derivatives stand out as the most successful end groups .
Biochemical Pathways
The compound affects the pathways involved in the generation of organic photovoltaic devices
Result of Action
The compound’s action results in improved performance of organic solar cells (OSCs) . It is also noted that high-performance donor–acceptor electron acceptors containing 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (INCN)-type terminals are labile toward photooxidation and basic conditions .
Biochemical Analysis
Biochemical Properties
2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the key interactions involves the enzyme aldehyde dehydrogenase, where this compound acts as an inhibitor. This inhibition affects the enzyme’s ability to catalyze the oxidation of aldehydes, leading to alterations in cellular metabolism . Additionally, this compound can participate in Knoevenagel condensation reactions, which are essential for the synthesis of various organic compounds .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules such as protein kinases, leading to changes in cell proliferation and apoptosis . Furthermore, this compound has been shown to affect the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, the interaction of this compound with aldehyde dehydrogenase results in the inhibition of the enzyme’s activity . Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products that may affect its biochemical activity . Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular metabolism and promote cell survival . At higher doses, this compound can induce toxic effects, including oxidative stress and apoptosis . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. One of the key pathways includes its participation in the oxidation-reduction reactions catalyzed by aldehyde dehydrogenase . This interaction affects the overall metabolic flux and can lead to changes in metabolite levels within the cell . Additionally, this compound can influence the synthesis of other organic compounds through its role in Knoevenagel condensation reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be efficiently transported across cell membranes, allowing it to reach various intracellular compartments . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific tissues . This targeted distribution is essential for the compound’s biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and regulatory proteins . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are critical for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile typically involves a multi-step process. One common method includes the bromination of indene using N-bromosuccinimide (NBS), followed by a reaction with carbamate to form the corresponding dinitrile . Another method involves a key palladium-catalyzed double C-H activation and intramolecular cyclization, followed by a Knoevenagel condensation reaction catalyzed by a Lewis acid such as titanium chloride .
Industrial Production Methods
Industrial production of this compound often leverages scalable synthetic routes that ensure high yield and purity. The process typically involves the use of robust catalysts and optimized reaction conditions to achieve efficient synthesis at a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: This compound is used as a building block for non-fullerene acceptors in organic solar cells.
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Known for its strong electron-withdrawing properties, it is used in the synthesis of high-efficiency organic photovoltaic devices.
Uniqueness
2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile stands out due to its unique indene core and malononitrile groups, which provide excellent electron-accepting capabilities. This makes it highly effective in enhancing the performance of organic photovoltaics compared to other similar compounds .
Properties
IUPAC Name |
2-(2,3-dihydroinden-1-ylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-7-10(8-14)12-6-5-9-3-1-2-4-11(9)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLMCAQMRSYSBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C#N)C#N)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289528 | |
| Record name | 2-(2,3-dihydro-1h-inden-1-yliden)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2510-01-2 | |
| Record name | NSC61801 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,3-dihydro-1h-inden-1-yliden)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[(4-Sec-butylphenoxy)methyl]-2-furoic acid](/img/structure/B1605152.png)








